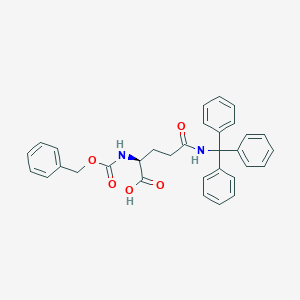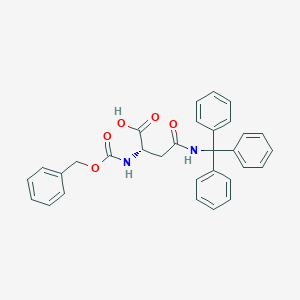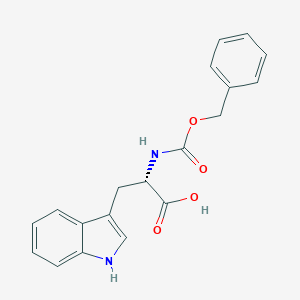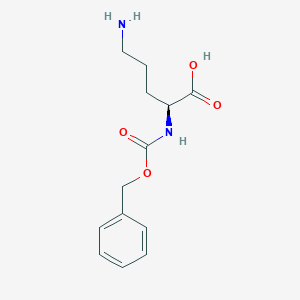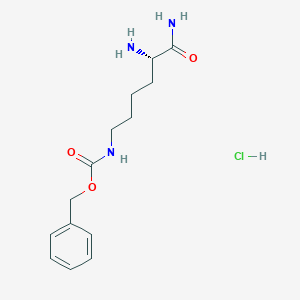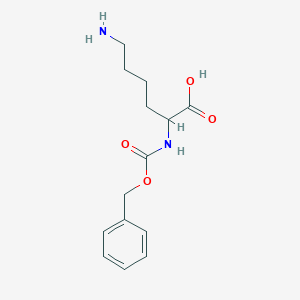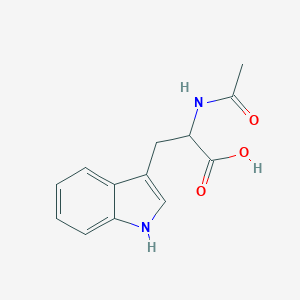
N-乙酰-DL-色氨酸
概述
描述
N-Acetyl-DL-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule. This compound is known for its white crystalline powder form and is soluble in water and alcohol .
科学研究应用
N-Acetyl-DL-tryptophan has a wide range of applications in scientific research:
作用机制
Target of Action
N-Acetyl-DL-tryptophan (NAT) is a derivative of the essential amino acid tryptophan N-acetyl-l-tryptophan, an isomer of nat, has been reported to inhibit the neurokinin 1 receptor (nk1r)
Mode of Action
It’s known that nat has antioxidant properties . It’s suggested that NAT may protect tryptophan residues from oxidation, as it has a lower oxidation potential and produces less peroxide upon light exposure .
Biochemical Pathways
Tryptophan, the parent compound of NAT, is metabolized via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), whereas important products from the kynurenine pathway are kynurenine and kynurenic acid . NAT might influence these pathways, but specific studies on NAT’s effect on these pathways are lacking.
Result of Action
NAT has been shown to have antioxidant properties and can protect tryptophan residues from oxidation . This could potentially reduce the oxidation of susceptible tryptophan residues in proteins, such as monoclonal antibodies . .
Action Environment
NAT is a white crystalline powder that is soluble in water and alcohol . It exhibits strong ultraviolet absorption at pH 2-3 . NAT is also used as a stabilizer in biopharmaceutical production . .
生化分析
Biochemical Properties
N-Acetyl-DL-tryptophan plays a role in reducing oxidative damage in antibody formulations, thereby enhancing therapeutic efficacy . It has been shown to protect tryptophans from oxidative stress .
Cellular Effects
N-Acetyl-DL-tryptophan has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to improve the stability and performance of protein microbubbles in biomedical applications . It also plays a role in reducing oxidative damage in antibody formulations .
Molecular Mechanism
The molecular mechanism of N-Acetyl-DL-tryptophan involves its antioxidant properties. It has a lower oxidation potential and produces less peroxide upon light exposure compared to tryptophan . This makes it effective at protecting tryptophans from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Acetyl-DL-tryptophan has been shown to effectively reduce the oxidation of susceptible tryptophan and methionine residues in antibodies over time . This suggests that it has a role in maintaining the stability of these molecules during long-term studies .
Metabolic Pathways
N-Acetyl-DL-tryptophan is involved in the metabolism of tryptophan, an essential amino acid
Transport and Distribution
N-Acetyl-DL-tryptophan is water-soluble, which suggests that it may be easily transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-DL-tryptophan can be synthesized through a cascade reaction starting from indole methylene hydantoin. The process involves three main steps: hydrogenation, hydrolysis, and acetylation. The hydrogenation step uses sodium hydroxide as a solvent, followed by basic hydrolysis of indole methyl glycolylurea, and finally, acetylation of DL-tryptophan to produce N-Acetyl-DL-tryptophan .
Industrial Production Methods
In industrial settings, N-Acetyl-DL-tryptophan is produced via chemical synthesis using standard amino acid tryptophan. This method is efficient and cost-effective, making it suitable for large-scale production .
化学反应分析
Types of Reactions
N-Acetyl-DL-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
相似化合物的比较
Similar Compounds
N-Acetyl-L-tryptophan: Similar in structure but differs in the stereochemistry of the tryptophan moiety.
DL-methionyl-L-tryptophan: Another derivative of tryptophan with different functional groups attached.
N-acetyl-L-cysteine: Though not a tryptophan derivative, it shares similar antioxidant properties.
Uniqueness
N-Acetyl-DL-tryptophan is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a stabilizer and antioxidant makes it particularly valuable in biopharmaceutical applications .
属性
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHIGRZJZPRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861672 | |
| Record name | Acetyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | N-Acetyl-DL-tryptophan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15808 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-32-1, 1218-34-4 | |
| Record name | N-Acetyl-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyltryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-DL-tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tryptophan, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nα-acetyl-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-DL-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4460NBV53F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
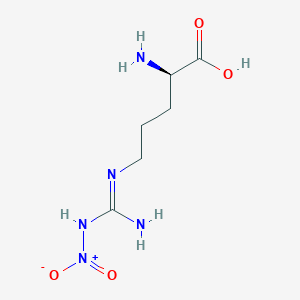
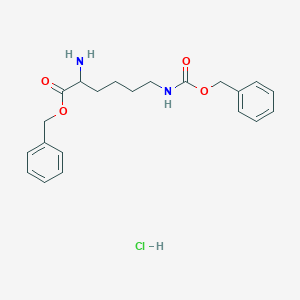
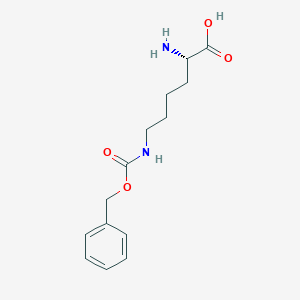

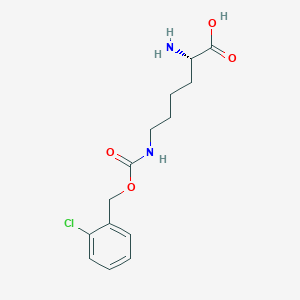
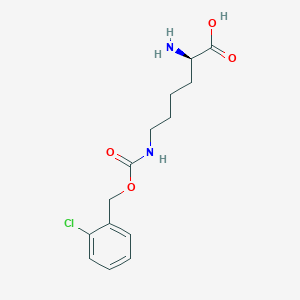
![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)
